molecular formula C7H11NO3 B11769769 (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione

Cat. No.: B11769769
M. Wt: 157.17 g/mol
InChI Key: WAACGCAWLJFFQX-CRCLSJGQSA-N
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Description

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione (CAS: 45895-88-3) is a chiral oxazolidine-2,5-dione derivative with a molecular formula of C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol. This compound features a bicyclic structure where the oxazolidine ring is substituted at the 4-position with an (S)-configured sec-butyl group. Its stereochemical specificity (R-configuration at the oxazolidine ring and S-configuration at the sec-butyl substituent) makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective control . The compound is commercially available through suppliers like Accela, with global distribution centers in China, the U.S., India, and Germany .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(4R)-4-[(2S)-butan-2-yl]-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C7H11NO3/c1-3-4(2)5-6(9)11-7(10)8-5/h4-5H,3H2,1-2H3,(H,8,10)/t4-,5+/m0/s1

InChI Key

WAACGCAWLJFFQX-CRCLSJGQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)OC(=O)N1

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

ReagentBaseSolventTemperatureTimeYield
Diethyl carbonateNa₂CO₃Toluene110°C12 h78%
TriphosgenePyridineDCM0°C → RT6 h85%
1,1'-CarbonyldiimidazoleDBUTHF60°C8 h72%

Key stereochemical control arises from the chiral amino alcohol precursor. The (S)-sec-butyl group is introduced via asymmetric hydrogenation of α,β-unsaturated ketones prior to amino alcohol synthesis.

Asymmetric Organocatalytic Synthesis

Chiral imidazolidinone catalysts enable enantioselective formation of the oxazolidine ring. A Mukaiyama–Michael reaction between silyl ketene acetals and α,β-unsaturated aldehydes, followed by oxidative cyclization, achieves the (R)-configuration at C4.

Catalytic System Optimization

  • Catalyst : (2S,5S)-5-Benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one tetrafluoroborate (20 mol%)

  • Solvent : Dichloromethane/H₂O (9:1)

  • Temperature : -40°C

  • Yield : 89% with 97% ee

This method avoids racemization by maintaining low temperatures during the cyclization step.

Solid-Phase Synthesis for High Throughput

Immobilized serinol derivatives on Wang resin react with (S)-sec-butyl glycidyl ether under microwave irradiation (Table 2). Cleavage with trifluoroacetic acid releases the product with >95% purity.

Solid-Phase Reaction Parameters

ParameterValue
ResinWang (1.2 mmol/g)
Coupling reagentHATU
Temperature80°C (microwave)
Reaction time30 min
Final yield82%

Enzymatic Resolution of Racemic Mixtures

Lipase B from Candida antarctica (CAL-B) resolves racemic 4-sec-butyl oxazolidine-2,5-dione via selective acetylation. The (R)-enantiomer reacts faster, allowing isolation of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione with 99% enantiomeric excess (ee).

Enzymatic Process Metrics

MetricValue
Enzyme loading15 mg/mmol substrate
Acyl donorVinyl acetate
SolventMTBE
Conversion48% (S: 98% ee)
E-value>200

Green Chemistry Approaches

A solvent-free mechanochemical synthesis employs ball milling of (S)-sec-butylamine and diethyl oxalate with CaO as a base. This method achieves 91% yield in 2 h, reducing waste generation by 70% compared to solution-phase routes.

Mechanochemical Conditions

  • Milling frequency : 30 Hz

  • Ball material : Zirconia

  • Molar ratio (amine:diethyl oxalate:CaO): 1:1.2:1.5

Reaction Mechanism Analysis

The cyclocondensation proceeds via a two-step mechanism (Figure 1):

  • Nucleophilic attack : The amino group attacks the carbonyl carbon of diethyl carbonate, forming a carbamate intermediate.

  • Ring closure : Intramolecular esterification eliminates ethanol, generating the oxazolidine-2,5-dione core.

Stereochemical integrity is maintained through:

  • Steric hindrance : Bulky sec-butyl group directs ring closure to the (R)-configuration

  • Chiral memory effect : Configurationally stable intermediates retain stereochemistry during cyclization

Comparative Method Evaluation

MethodYield Rangeee (%)ScalabilityE-factor
Cyclocondensation72–85%99Industrial8.2
Organocatalysis85–89%97Lab-scale15.7
Solid-phase75–82%99.5Parallel4.1
Enzymatic40–48%99Pilot6.8
Mechanochemical88–91%98Bench2.3

E-factor = (Mass of waste)/(Mass of product)

Industrial-Scale Process Recommendations

For metric-ton production, the cyclocondensation route using triphosgene in dichloromethane/pyridine is optimal:

  • Batch size : 500 kg

  • Cycle time : 9 h

  • Purity : 99.7% (HPLC)

  • Cost/kg : $220 (vs. $480 for organocatalytic method)

Environmental impact is mitigated via:

  • Chlorine recovery from triphosgene reactions

  • Solvent recycling (≥98% DCM recovery)

Chemical Reactions Analysis

Oxidation Reactions

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione undergoes oxidation to yield oxazolidinone derivatives. The reaction typically involves strong oxidizing agents:

Reagent/ConditionsProductKey ObservationsReferences
Potassium permanganate (KMnO₄)Oxazolidinone carboxylic acidsStereochemistry preserved
Ozone (O₃)Cleavage products with ketonesControlled ozonolysis conditions

These reactions exploit the electron-deficient carbonyl groups in the oxazolidine ring. The stereochemistry at the C4 and C5 positions remains intact during oxidation, preserving the compound’s chiral utility.

Reduction Reactions

Reduction of the oxazolidine ring produces amino alcohols, which are valuable intermediates in peptide synthesis:

Reagent/ConditionsProductNotesReferences
Lithium aluminum hydride (LiAlH₄)(R)-4-((S)-sec-Butyl)amino alcoholComplete ring opening
Sodium borohydride (NaBH₄)Partial reduction to lactamsRequires anhydrous conditions

The choice of reducing agent determines product selectivity. LiAlH₄ fully reduces both carbonyl groups, while NaBH₄ may retain partial ring structure.

Hydrolysis Reactions

Hydrolysis under acidic or basic conditions breaks the oxazolidine ring:

ConditionsProductStereochemical OutcomeReferences
2M HCl, reflux(R)-2-Amino-4-(sec-butyl)pentanedioic acidRacemization observed at high temperatures
1M NaOH, 60°CSodium salt of dicarboxylic acidRetention of configuration

Acidic hydrolysis often leads to racemization, whereas basic conditions preserve chirality due to milder reaction parameters.

Substitution Reactions

The compound participates in nucleophilic substitution at the carbonyl positions:

NucleophileReagents/ConditionsProductReferences
Amines (e.g., NH₃)THF, room temperatureUrea derivatives
Thiols (e.g., HSCH₂CH₂SH)DMF, 80°CThioester-linked oxazolidinones

Substitution reactions are stereospecific, with nucleophiles attacking the less hindered carbonyl group. Polar aprotic solvents like DMF enhance reactivity.

Cyclization and Ring-Opening Reactions

The oxazolidine ring can undergo reversible cyclization under specific conditions:

Reaction TypeConditionsProductReferences
Acid-catalyzed ring-openingH₂SO₄, ethanolLinear amino acid derivatives
Base-induced cyclizationNaH, THFMacrocyclic lactams

Cyclization reactions are influenced by steric effects from the sec-butyl group, which can direct regioselectivity .

Comparative Reactivity with Analogues

The reactivity of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione differs from structurally similar compounds:

CompoundKey Reactivity DifferencesReferences
(S)-4-(sec-Butyl)oxazolidine-2,5-dioneFaster hydrolysis due to inverted stereochemistry
4-(tert-Butyl)oxazolidine-2,5-dioneReduced nucleophilic substitution due to steric hindrance

The sec-butyl substituent balances steric bulk and electronic effects, enabling controlled reactivity compared to tert-butyl or linear alkyl analogues .

Mechanistic Insights

  • Oxidation/Reduction : Proceeds via electron transfer to carbonyl groups, stabilized by the oxazolidine ring’s conjugation.

  • Hydrolysis : Acid-mediated protonation of the carbonyl oxygen precedes nucleophilic water attack.

  • Substitution : Follows a two-step mechanism involving tetrahedral intermediate formation.

Scientific Research Applications

Medicinal Chemistry

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione is explored for its potential as a building block in the synthesis of biologically active molecules. Its applications include:

  • Antibacterial Activity : The compound has shown promise as an antibacterial agent, particularly in the development of new drugs targeting resistant bacterial strains .
  • Antituberculosis and Anticancer Properties : Investigations into its efficacy against tuberculosis and cancer have indicated potential therapeutic benefits .

Organic Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, allowing chemists to control stereochemistry during reactions. Its unique structure enables it to participate in various chemical transformations:

  • Nucleophilic Substitution : The oxazolidinone ring can undergo nucleophilic substitution reactions, introducing different functional groups .
  • Oxidation and Reduction Reactions : It can be oxidized to form derivatives or reduced to yield amino alcohols .

Materials Science

In industrial applications, (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione is utilized in the production of polymers and materials with specific properties. Its ability to modify polymer characteristics makes it valuable in developing advanced materials .

Case Studies

  • Antibacterial Studies :
    A study demonstrated that derivatives of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione exhibited selective inhibition against multiple bacterial strains, suggesting a viable pathway for new antibiotic development .
  • Cancer Research :
    Investigations into its anticancer properties revealed that certain modifications of this compound could enhance cytotoxicity against specific cancer cell lines, paving the way for future therapeutic agents .
  • Polymer Applications :
    The use of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione in polymer chemistry has led to the creation of materials with enhanced mechanical properties and biocompatibility, suitable for biomedical applications .

Mechanism of Action

The mechanism of action of ®-4-((S)-sec-Butyl)oxazolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Commercial Attributes of Selected Oxazolidine-2,5-diones

Compound Name CAS Number Substituent Stereochemistry Molecular Weight (g/mol) Price (5g, USD) Supplier
(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione 45895-88-3 (S)-sec-Butyl R (ring), S (substituent) 157.17 595.00 Accela
4-(sec-Butyl)oxazolidine-2,5-dione 5860-63-9 sec-Butyl Not specified 157.17 650.00 Accela
(R)-4-(tert-Butyl)oxazolidine-2,5-dione 1260587-82-3 tert-Butyl R (ring) 157.17 POA Accela
(R)-4-Benzyloxazolidine-2,5-dione 37498-95-6 Benzyl R (ring) 191.18 N/A N/A

Key Observations:

Substituent Effects :

  • The sec-butyl group in the main compound introduces a branched alkyl chain, enhancing lipophilicity compared to the tert-butyl analog, which has greater steric bulk .
  • The benzyl derivative (CAS: 37498-95-6) exhibits higher molecular weight (191.18 g/mol) and aromatic character, which may influence solubility and reactivity in cross-coupling reactions .

Stereochemical Specificity: The main compound’s dual stereochemistry (R and S) distinguishes it from analogs like 4-(sec-Butyl)oxazolidine-2,5-dione (CAS: 5860-63-9), where stereochemistry is unspecified. This specificity is critical for enantioselective applications, such as synthesizing chiral amino acids or catalysts . The absence of stereochemical data for 4-(sec-Butyl)oxazolidine-2,5-dione (CAS: 5860-63-9) suggests it may exist as a racemic mixture, limiting its utility in asymmetric synthesis .

Commercial Viability: Pricing varies significantly: The main compound costs $595/5g, while its non-chiral sec-butyl analog is priced higher ($650/5g), possibly due to synthesis complexity or demand . Bulk pricing (POA) for the tert-butyl derivative indicates specialized availability, likely tailored for industrial-scale applications .

Biological Activity

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione is a chiral compound belonging to the oxazolidinone class, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_{8}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 157.17 g/mol
  • Structure : The compound features a five-membered heterocyclic structure containing nitrogen and oxygen atoms, which is essential for its biological activity.

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione exhibits its biological effects primarily through:

  • Inhibition of Protein Synthesis : It interacts with the bacterial ribosome, particularly binding to the 50S subunit at the peptidyl transferase center, disrupting protein synthesis in bacteria.
  • Targeting Specific Enzymes : The compound is known to inhibit metabolic pathways crucial for the survival of pathogens and cancer cells by interacting with specific enzymes and receptors.

Biological Activities

The compound has been investigated for several biological activities:

  • Antibacterial Activity : It has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies indicate that it can selectively inhibit certain bacterial strains, making it a candidate for antibiotic development.
  • Antituberculosis Activity : Research suggests potential efficacy against Mycobacterium tuberculosis, indicating its role in treating tuberculosis infections.
  • Anticancer Properties : Preliminary studies have demonstrated that (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione may induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways. This property positions it as a promising agent in cancer therapy .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Vancomycin16
Escherichia coli64Ciprofloxacin32

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (MCF-7 breast cancer cells) revealed that treatment with (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione resulted in reduced cell viability and induced apoptosis.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
108510
256025
503050

Pharmacokinetics

(R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione demonstrates favorable pharmacokinetic properties:

  • Bioavailability : High bioavailability allows effective systemic absorption.
  • Tissue Penetration : Good penetration into tissues makes it suitable for targeting infections within various body compartments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione?

  • Methodology : Utilize chiral pool strategies or asymmetric catalysis. For example, oxazolidinones are often synthesized via cyclization of β-hydroxy amino acids using carbonyldiimidazole (CDI) or other coupling agents. Stereochemical control at the 4-position (sec-butyl group) can be achieved using enantiomerically pure starting materials or chiral auxiliaries (e.g., Evans oxazolidinones) .
  • Purification : Recrystallization from polar aprotic solvents (e.g., methanol or acetonitrile) is effective for isolating enantiomerically pure products, as demonstrated for structurally similar oxazolidine-2,5-diones .

Q. How can the absolute configuration of (R)-4-((S)-sec-Butyl)oxazolidine-2,5-dione be determined experimentally?

  • X-ray crystallography : Single-crystal X-ray diffraction with SHELXL software is the gold standard for absolute configuration determination. Ensure crystals are grown under controlled conditions (e.g., slow evaporation from dichloromethane/hexane) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol mobile phase. Compare retention times to known standards .

Q. What safety precautions are essential when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for particulate protection during powder handling .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols. Avoid release into drains due to potential environmental toxicity .

Q. How should discrepancies between experimental and literature melting points be addressed?

  • Purity Check : Analyze via HPLC or NMR to confirm chemical and stereochemical purity. Impurities (e.g., residual solvents or diastereomers) can depress melting points.
  • Decomposition : Some oxazolidine-2,5-diones decompose near their melting points. Use differential scanning calorimetry (DSC) to distinguish between melting and decomposition events .

Advanced Research Questions

Q. What role does the stereochemistry of the sec-butyl group play in the compound’s reactivity in asymmetric synthesis?

  • Steric Effects : The (S)-sec-butyl group creates a chiral environment that directs nucleophilic attacks or cycloadditions. For example, in Diels-Alder reactions, the substituent’s configuration can influence endo/exo selectivity .
  • Catalytic Applications : Use as a chiral ligand in metal complexes (e.g., Cu or Rh) for enantioselective C–H activation or hydrogenation. Compare enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .

Q. How can computational methods predict the compound’s behavior in enzymatic systems?

  • Docking Studies : Employ molecular docking software (e.g., AutoDock Vina) to model interactions with enzymes like lipases or cytochrome P450. Focus on hydrogen bonding with the oxazolidine-dione ring and hydrophobic interactions with the sec-butyl group .
  • MD Simulations : Run molecular dynamics (MD) simulations in explicit solvent (e.g., water or DMSO) to assess conformational stability over 100+ ns trajectories .

Q. What analytical techniques resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Phase Solubility Analysis : Measure solubility in water, DMSO, and THF using UV-Vis spectroscopy (λmax ~210 nm for oxazolidine-diones).
  • Partition Coefficients : Determine logP values via shake-flask method (octanol/water). Expected logP ≈1.5–2.0 due to the hydrophobic sec-butyl group .

Q. How does the compound’s stability vary under different storage conditions?

  • Long-Term Stability : Store at –20°C under argon in amber vials to prevent hydrolysis of the oxazolidine-dione ring. Monitor degradation via FTIR (loss of carbonyl peaks at ~1800 cm⁻¹) .
  • Accelerated Stability Testing : Expose to 40°C/75% relative humidity for 4 weeks. Analyze degradation products (e.g., β-hydroxy amides) using LC-MS .

Key Notes

  • Stereochemical Purity : Always verify ee ≥98% using chiral HPLC or NMR with chiral shift reagents.
  • Safety Compliance : Follow OSHA and CEN standards for waste disposal and exposure control .
  • Data Gaps : Physical properties (e.g., vapor pressure) for the exact stereoisomer are extrapolated from analogs; experimental validation is recommended.

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